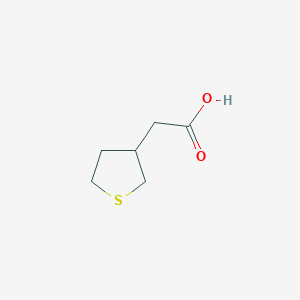

2-(Thiolan-3-yl)acetic acid

Description

2-(Thiolan-3-yl)acetic acid is a sulfur-containing carboxylic acid derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an acetic acid group. The thiolane ring imparts conformational stability, while the acetic acid group enables hydrogen bonding and salt bridge formation, critical for interactions with biological targets .

Properties

IUPAC Name |

2-(thiolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNGUSHCIYIMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132864-55-2 | |

| Record name | Tetrahydro-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132864-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiolan-3-yl)acetic acid typically involves the reaction of thiolane with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiolane ring opens and attaches to the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the production of 2-(Thiolan-3-yl)acetic acid can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiolan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiol derivatives.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Esters and amides.

Scientific Research Applications

2-(Thiolan-3-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yl)acetic acid involves its interaction with various molecular targets. The thiolane ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Chemical Reactivity

- Oxidation: Thiolane rings in 2-(Thiolan-3-yl)propanoic acid can oxidize to sulfoxides or sulfones, altering biological activity . Thiophene derivatives lack this flexibility but are more resistant to oxidation .

- Functional Group Modifications : The carboxylic acid group in 2-(Thiolan-3-yl)acetic acid allows for amide bond formation, enabling conjugation with peptides or polymers—a feature exploited in prodrug design .

Biological Activity

Overview

2-(Thiolan-3-yl)acetic acid is an organic compound characterized by a thiolane ring attached to an acetic acid moiety. This unique structure influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound exhibits potential antimicrobial and antioxidant properties, which are critical in the development of therapeutic agents.

- Molecular Formula : C6H10O2S

- Molecular Weight : 134.21 g/mol

- IUPAC Name : 2-(thiolan-3-yl)acetic acid

- InChI Key : CQNGUSHCIYIMRK-UHFFFAOYSA-N

The biological activity of 2-(Thiolan-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets. The thiolane ring can modulate enzyme and receptor activities, while the acetic acid moiety facilitates hydrogen bonding and electrostatic interactions. This dual functionality enables the compound to exert diverse biological effects.

Antimicrobial Properties

Research indicates that 2-(Thiolan-3-yl)acetic acid exhibits significant antimicrobial activity, which has been evaluated against various bacterial strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 2-(Thiolan-3-yl)acetic acid against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating potent antimicrobial activity.

- Antioxidant Mechanism : In vitro assays demonstrated that the compound effectively scavenges free radicals, with an IC50 value of 20 µg/mL. This suggests its potential use as a natural antioxidant in pharmaceutical formulations.

- Therapeutic Potential : Preliminary studies have explored the use of 2-(Thiolan-3-yl)acetic acid as a lead compound for developing mPGES-1 inhibitors, which are promising targets in cancer therapy and inflammation management. Compounds derived from this research exhibited selective inhibitory activity against mPGES-1 with IC50 values in the low micromolar range, highlighting its therapeutic potential in managing inflammatory diseases .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) | Therapeutic Target |

|---|---|---|---|

| 2-(Thiolan-3-yl)acetic acid | 50 | 20 | mPGES-1 |

| Thiolane-2-carboxylic acid | 80 | 30 | COX inhibitors |

| Thiophene-2-acetic acid | 60 | 25 | Anti-inflammatory agents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Thiolan-3-yl)acetic acid?

- Methodology : The compound can be synthesized via stepwise functionalization of the thiolane (tetrahydrothiophene) ring. A common approach involves introducing the acetic acid moiety at the 3-position through nucleophilic substitution or coupling reactions. For example:

- Step 1 : Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the corresponding acid chloride, as demonstrated in thiophene acetic acid derivatives .

- Step 2 : Reaction with a thiolane derivative under anhydrous conditions, followed by purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing 2-(Thiolan-3-yl)acetic acid?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm the structure, focusing on chemical shifts for the thiolane ring (δ 2.5–3.5 ppm for S–CH₂ groups) and acetic acid protons (δ 3.6–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₆H₁₀O₂S: calc. 146.04) .

- HPLC : Reverse-phase chromatography with UV detection at 210–230 nm to assess purity (>95%) .

Q. How should 2-(Thiolan-3-yl)acetic acid be stored to ensure stability?

- Guidelines :

- Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation of the thiolane ring .

- Avoid exposure to moisture, light, and incompatible materials (e.g., strong bases or oxidizing agents) .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-(Thiolan-3-yl)acetic acid synthesis under varying conditions?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between thiolane and acetic acid derivatives .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reactivity and side-product formation .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How to resolve discrepancies in NMR data for synthesized 2-(Thiolan-3-yl)acetic acid?

- Troubleshooting :

- Impurity Analysis : Check for residual solvents (e.g., DCM) or unreacted starting materials via H NMR .

- Tautomerism : Investigate pH-dependent shifts in carboxylic acid protons (δ 12–14 ppm) by dissolving samples in deuterated DMSO or adjusting with D₂O .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

- Risk Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.